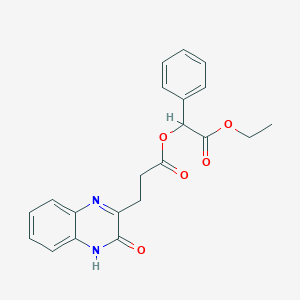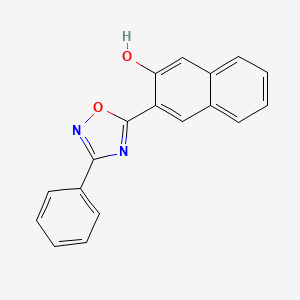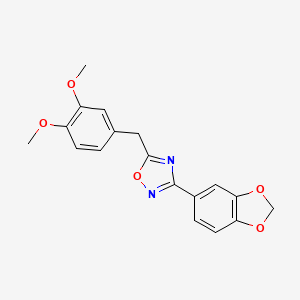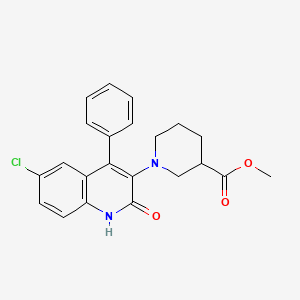![molecular formula C18H15BrN4O3S B10873884 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B10873884.png)
2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring, a benzyl group, a bromopyridyl moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of benzaldehyde, urea, and ethyl acetoacetate under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with benzyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the coupling of the thioether-pyrimidine intermediate with 5-bromo-2-pyridinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the multi-step process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom on the pyridyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its ability to interact with various biological targets could make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique reactivity could be harnessed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE would depend on its specific application. Generally, it could act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thioether and pyrimidine moieties may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)ACETAMIDE
- 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-FLUORO-2-PYRIDYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromopyridyl and a benzyl group, along with the thioether linkage, makes it particularly versatile for various applications in research and industry.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
Molecular Formula |
C18H15BrN4O3S |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C18H15BrN4O3S/c19-12-6-7-14(20-9-12)21-15(24)10-27-18-22-16(25)13(17(26)23-18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,20,21,24)(H2,22,23,25,26) |
InChI Key |
QVEVYTAAWBUMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=NC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10873806.png)
![4-cyclohexyl-11-(2,5-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873811.png)


![8-(4-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10873822.png)
![12-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10873827.png)
![2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide](/img/structure/B10873832.png)

![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10873839.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873847.png)

![2-{4-imino-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10873864.png)
![ethyl 2-{[({6-[2-(acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873870.png)

